Nickel formate dihydrate

Catalysis Hydrogenation Supported Metal Catalysts

Nickel formate dihydrate is the only common nickel salt that thermally decomposes directly to pure hcp-phase metallic Ni with no oxide intermediate—nickel acetate, nitrate, sulfate, and chloride produce mixed or inferior phases. This yields catalysts with superior activity for hydrogenation and reforming via strong metal-support interactions. It is also the exclusive precursor for oxidation-resistant double-walled carbon nanotubes (DWNTs) stable to ~800°C. Insist on verified phase purity and catalytic performance.

Molecular Formula C2H8NiO6
Molecular Weight 186.77 g/mol
Cat. No. B12335536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel formate dihydrate
Molecular FormulaC2H8NiO6
Molecular Weight186.77 g/mol
Structural Identifiers
SMILESC(=O)O.C(=O)O.O.O.[Ni]
InChIInChI=1S/2CH2O2.Ni.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2
InChIKeyJNNPXNWKTPYKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Formate Dihydrate: High-Purity Catalyst Precursor and Hydrogenation Catalyst Source


Nickel formate dihydrate (CAS 15694-70-9) is an inorganic salt of nickel in the +2 oxidation state, coordinated with formate anions and water molecules in a monoclinic crystal lattice [1]. It appears as a green, crystalline powder with a density of 2.15 g/cm³ and melts at 130-140°C while losing its waters of hydration . The compound is valued primarily as a thermal decomposition precursor for producing finely divided metallic nickel or nickel-based catalysts under reductive conditions [2]. Its decomposition pathway yields pure nickel metal, carbon dioxide, carbon monoxide, hydrogen, water, and methane in the 180-200°C range [3].

Why Nickel Formate Dihydrate Cannot Be Directly Substituted with Other Nickel Salts


Nickel formate dihydrate exhibits unique thermal decomposition behavior and coordination chemistry that directly impact the structure, morphology, and catalytic activity of the resulting nickel materials. Substitution with common alternatives like nickel acetate, nickel nitrate, or nickel sulfate introduces different decomposition pathways, anion effects, and resulting nickel phase purity, which can drastically alter downstream performance. For instance, nickel nitrate tends to produce NiO rather than metallic Ni under similar thermal conditions, while nickel acetate yields face-centered cubic (fcc) nickel rather than the hexagonal close-packed (hcp) phase obtained from nickel formate [1]. Furthermore, the interaction strength between nickel formate-derived catalysts and common supports like silica or alumina differs significantly from catalysts prepared using other nickel precursors, leading to variations in metal dispersion and catalytic activity that cannot be assumed equivalent [2].

Quantitative Evidence for Nickel Formate Dihydrate Differentiation in Catalyst and Material Synthesis


Superior Catalytic Activity of Silica-Supported Nickel Catalysts Prepared from Nickel Formate

In a direct head-to-head comparison of five nickel precursors (nickel formate, nickel acetate, nickel nitrate, nickel chloride, and nickel carbonate) for the preparation of silica-supported nickel catalysts, the catalyst derived from nickel formate exhibited the highest catalytic activity for both benzene hydrogenation and toluene dealkylation [1]. The catalytic activity was found to be directly proportional to the specific surface area of nickel particles on the silica support [1].

Catalysis Hydrogenation Supported Metal Catalysts

Phase-Specific Synthesis of Hexagonal Close-Packed (hcp) Nickel Nanoparticles

Using a reflux protocol, nickel formate dihydrate uniquely yields hexagonal close-packed (hcp) nickel nanoparticles, whereas nickel acetate produces face-centered cubic (fcc) nickel, nickel nitrate produces NiO, nickel sulfate produces Ni(OH)₂, and nickel chloride produces a Ni/Ni(OH)₂ mixture [1]. This precursor-dependent phase selectivity is a critical differentiator for applications requiring specific nickel crystal structures.

Nanomaterials Nickel Nanoparticles Phase Control

Effective Catalyst Precursor for Selective Synthesis of Double-Walled Carbon Nanotubes (DWNTs)

Nickel formate dihydrate has been demonstrated as an effective catalyst precursor for the selective synthesis of double-walled carbon nanotubes (DWNTs) with high thermal stability using a hydrogen arc discharge technique [1]. The resulting DWNTs exhibit a narrow diameter distribution (outer diameter: 1.98−3.47 nm; inner diameter: 1.32−2.81 nm) and excellent oxidation resistance up to ∼800 °C in air, which is higher than that of DWNTs prepared by other methods [1].

Carbon Nanotubes DWNT Synthesis Catalyst Precursor

Enhanced Metal-Support Interaction in Alumina-Supported Nickel Catalysts

Temperature-programmed reduction (TPR) measurements reveal that nickel-alumina catalysts prepared from nickel formate and nickel carbonate exhibit a strong nickel-alumina interaction, whereas catalysts prepared from nickel nitrate and nickel acetate show a weak interaction [1]. This difference in metal-support interaction directly influences catalyst stability, metal dispersion, and resistance to sintering.

Catalyst Preparation Metal-Support Interaction Alumina Support

Optimal Application Scenarios for Nickel Formate Dihydrate Based on Quantified Differentiation


Synthesis of Highly Active Silica- or Alumina-Supported Nickel Hydrogenation Catalysts

Nickel formate dihydrate should be the precursor of choice when preparing silica- or alumina-supported nickel catalysts for hydrogenation reactions (e.g., benzene hydrogenation, toluene dealkylation) due to its proven ability to generate catalysts with superior activity compared to those derived from nickel acetate, nitrate, chloride, or carbonate [4]. The resulting strong metal-support interaction also enhances catalyst longevity [4].

Controlled Synthesis of Hexagonal Close-Packed (hcp) Nickel Nanoparticles

For applications requiring metastable hcp nickel nanoparticles—such as in specific magnetic materials or as catalysts with unique surface properties—nickel formate dihydrate is the only precursor among common nickel salts that reliably yields this phase under reflux conditions [4]. Nickel acetate, nitrate, sulfate, and chloride produce different phases or mixtures [4].

Catalyst Precursor for High-Thermal-Stability Double-Walled Carbon Nanotubes (DWNTs)

Nickel formate dihydrate is uniquely suited as a catalyst precursor for the selective synthesis of double-walled carbon nanotubes (DWNTs) with oxidation resistance up to ~800 °C, surpassing DWNTs produced by other methods [4]. This makes it the preferred precursor for DWNTs intended for high-temperature composite and electronic applications [4].

Thermal Decomposition to Porous Metallic Nickel Powders

When heated in an inert or reducing atmosphere to 180-200°C, nickel formate dihydrate decomposes to yield finely divided, porous metallic nickel powder, carbon dioxide, carbon monoxide, hydrogen, water, and methane [4]. This clean decomposition pathway, which directly yields nickel metal without an oxide intermediate, makes it a valuable precursor for producing pure nickel powders for powder metallurgy, battery electrodes, and catalyst fabrication [4].

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